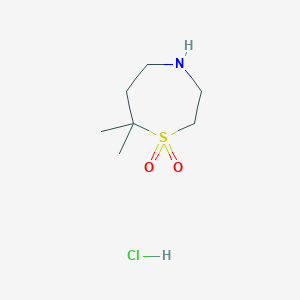

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

Übersicht

Beschreibung

“7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride”, also known as DMDO or dioxamet, is an organic compound with potent oxidizing properties. Its molecular formula is C7H16ClNO2S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Alkylation and Oxidation : Alkylation of 1,5-benzothiazepin-4(5H)-one with different reagents, including dimethyl sulfate and trimethyloxonium fluoroborate, leads to the formation of N-methyl compounds and lactimethers. These derivatives are related to the 1,4-thiazepine ring system, which is a simplified structure of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride. These compounds, upon heating, eliminate sulfur and undergo oxidation to produce stable 1,1-dioxides (Hofmann & Fischer, 1987).

Screening Libraries for Drug Discovery : 1,4-Thiazepanes, including similar compounds to 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, are used in fragment screening libraries for drug discovery. Their high 3D character and underrepresentation in screening libraries make them valuable for identifying new ligands in various biochemical contexts. An efficient synthesis method for these compounds enhances their availability for such libraries (Pandey et al., 2020).

Chemical Transformations and Reactions

Ring Expansion and Contraction : Studies on the ring expansion and contraction of benzothiazepine dioxides, which share structural similarities with 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, reveal intricate chemical transformations. These studies contribute to understanding the chemical behavior of thiazepane dioxides under various conditions (Khalaj & Adibpour, 2008).

Protecting Groups in Chemical Synthesis : The use of dimethoxybenzyl group as an N-protecting group in derivatives of thiazetidine dioxides, which are structurally related to 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride, showcases the versatility of these compounds in synthetic chemistry. Such protecting groups are critical for facilitating specific reactions and purifications in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).

Novel Heterocyclic Compounds Synthesis : The synthesis of nitrogen-bridged heterocycles, including thiazepine derivatives, highlights the potential of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride in forming new chemical structures. Such synthetic pathways are crucial for discovering new compounds with potential applications in various fields (Kakehi, Ito, Hakui, 1993).

Wirkmechanismus

Mode of Action

It is known as an organic compound with potent oxidizing properties. The specific interactions with its targets and the resulting changes are yet to be elucidated .

Biochemical Pathways

The biochemical pathways affected by 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride are currently unknown. The downstream effects of these pathways are also yet to be determined .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

7,7-dimethyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRLWGMYVOOHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCS1(=O)=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

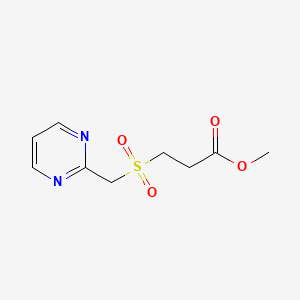

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

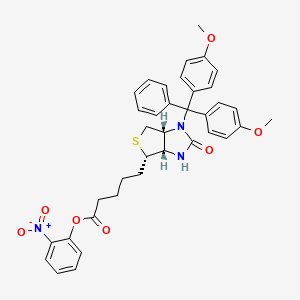

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)

![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)